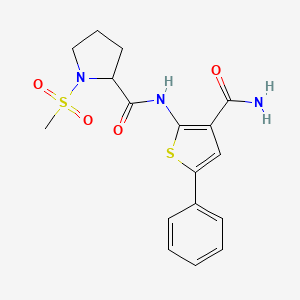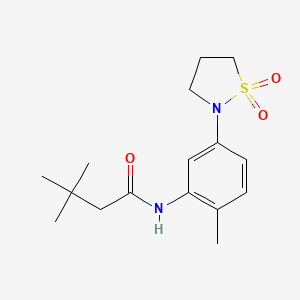
2-Chloro-4-fluoro-3-formylbenzonitrile
Übersicht
Beschreibung
2-Chloro-4-fluoro-3-formylbenzonitrile is a chemical compound with the molecular formula C8H3ClFNO . It is used in the synthesis of androgen receptor antagonists in the treatment of prostate cancer .
Molecular Structure Analysis
The molecular weight of 2-Chloro-4-fluoro-3-formylbenzonitrile is 183.57 . The molecular structure can be represented as ClC6H3(F)CN .Wissenschaftliche Forschungsanwendungen
Reactivity and Substitution Studies
The reactivity of halogen-substituted benzonitriles, including chloro- and fluoro-derivatives, has been explored in various studies. For instance, Guo et al. (2008) investigated the microwave-induced nucleophilic [18F]fluorination on aromatic rings, including meta-halo benzonitrile derivatives, highlighting the reactivity towards aromatic nucleophilic substitution and the effect of halogen on fluorine substitution. This study underscores the potential of halogen-substituted benzonitriles in synthesizing radiolabeled compounds for imaging applications (Guo et al., 2008).
Structural and Energetic Analysis
A comprehensive energetic and structural analysis of fluoro-substituted benzonitriles by Ribeiro da Silva et al. (2012) provides insights into the thermodynamic properties and electronic effects of these compounds. Their work involved the determination of standard molar enthalpies of formation and vapor pressures, alongside theoretical calculations to evaluate electronic properties. Such studies are pivotal for understanding the fundamental properties that govern the reactivity and stability of halogen-substituted benzonitriles, including 2-chloro-4-fluoro-3-formylbenzonitrile (Ribeiro da Silva et al., 2012).
Synthesis of Derivatives and Heterocycles
Kobayashi et al. (2010) developed a facile method for the synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones by reacting 2-formylbenzonitriles with dimethyloxosulfonium methylide. This study illustrates the synthetic versatility of formyl-substituted benzonitriles in constructing heterocyclic compounds, which could have implications in the development of new pharmaceuticals and materials (Kobayashi et al., 2010).
Fluorination Techniques
Research by Fedorov et al. (2015) on the fluorination of aromatic compounds using xenon difluoride in the presence of boron trifluoride etherate highlights advanced methodologies for introducing fluorine atoms into aromatic systems. Such techniques are crucial for the synthesis of fluorinated organic compounds, which are of significant interest in medicinal chemistry and material science due to their unique properties (Fedorov et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-3-formylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO/c9-8-5(3-11)1-2-7(10)6(8)4-12/h1-2,4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOGRPSEJGJZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2603858.png)


![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2603865.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2603867.png)



![2-amino-3-[(E)-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2603875.png)
